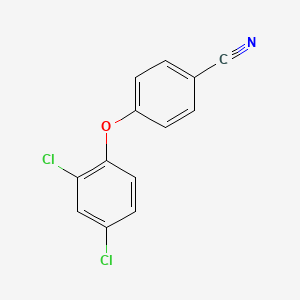

4-(2,4-Dichlorophenoxy)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,4-Dichlorophenoxy)benzonitrile is a compound that is structurally related to various herbicides and pharmaceutical intermediates. It is part of a broader class of chlorophenoxy and benzonitrile derivatives, which have been extensively studied due to their biological activity and potential applications in medicine and agriculture .

Synthesis Analysis

The synthesis of related benzonitrile compounds often involves multi-step reactions, starting from simple precursors. For instance, 2,6-Bis(4-chloroformylphenoxyl) benzonitrile is synthesized through a condensation reaction of difluorobenzonitrile with p-hydroxybenzoic acid, followed by a reaction with sulfuryl dichloride . Similarly, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of a benzonitrile moiety and various substituents that influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structure and conformation of these compounds .

Chemical Reactions Analysis

Benzonitrile derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. For example, benzonitrile oxide can undergo 1,3-dipolar cycloaddition with substituted furanones to form isoxazolinespirodihydrofuranones . Nucleophilic substitution reactions are also prevalent, as seen in the synthesis of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile, where bromine and nitro groups are substituted .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with other molecules. The study of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile and its fluorinated analogue demonstrates how Cl···π interactions can influence the conformation of the molecules . Additionally, the liquid crystalline behavior and photophysical properties of certain benzonitrile derivatives are of interest due to their potential applications in optoelectronic devices .

科学研究应用

Environmental Impact and Treatment

Toxicity and Environmental Behavior : Studies on 2,4-D, a related compound, show its widespread use in agriculture and the potential risks it poses to the environment and non-target species. Research emphasizes the need for understanding its toxicology, mutagenicity, and environmental fate to mitigate its impacts (Zuanazzi, Ghisi, & Oliveira, 2020) Chemosphere.

Sorption to Environmental Matrices : Sorption studies indicate that 2,4-D and related phenoxy herbicides adhere to soils, organic matter, and minerals, which affects their mobility and persistence in the environment. The interaction with soil components like organic matter and iron oxides is crucial for understanding their environmental distribution (Werner, Garratt, & Pigott, 2012) Journal of Soils and Sediments.

Wastewater Treatment : The production of pesticides including compounds like 2,4-D generates wastewater containing toxic pollutants. Biological processes and activated carbon treatments have shown promise in removing these compounds effectively, highlighting the importance of efficient wastewater treatment technologies (Goodwin et al., 2018) Environment International.

Biodegradation and Remediation

Microbial Biodegradation : Research into the degradation of 2,4-D by microorganisms offers insights into remediation strategies that can minimize environmental pollution and protect public health. The role of microorganisms in breaking down 2,4-D and its metabolites underscores the potential for bioremediation approaches (Magnoli et al., 2020) Environmental Science and Pollution Research.

Impact on Aquatic Environments : The release of chlorophenols, including 2,4-D and its derivatives, into aquatic systems has been evaluated for their toxicity to fish and potential for bioaccumulation. This research underscores the necessity of monitoring and regulating emissions to safeguard aquatic life (Krijgsheld & Gen, 1986) Chemosphere.

安全和危害

属性

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)benzonitrile | |

CAS RN |

24789-52-4 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)